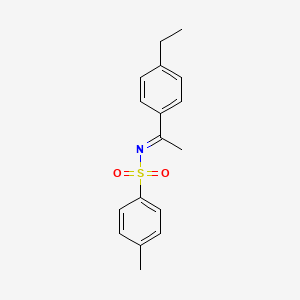
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of an ethylphenyl group and a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-ethylacetophenone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Ethylphenyl)ethylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N-(1-(4-Ethylphenyl)ethylidene)-2-(trifluoromethyl)aniline
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
Uniqueness
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H19NO2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(NE)-N-[1-(4-ethylphenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO2S/c1-4-15-7-9-16(10-8-15)14(3)18-21(19,20)17-11-5-13(2)6-12-17/h5-12H,4H2,1-3H3/b18-14+ |
InChI Key |
UXUHGJLFNXLSKB-NBVRZTHBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


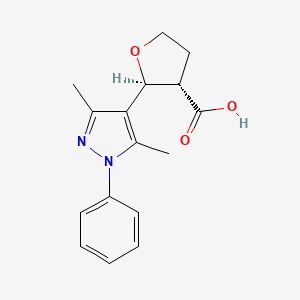
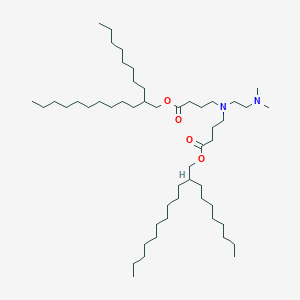

![3-[(Benzylsulfanyl)methyl]-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367219.png)
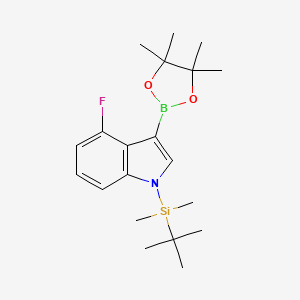
![1,3-Bis[(2-hydroxyethyl)thio]butane](/img/structure/B13367234.png)
![6-(1H-pyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13367235.png)

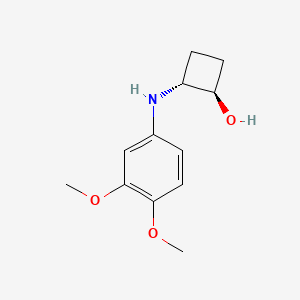
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367238.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367243.png)

![2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367248.png)
![6-Bromo-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B13367254.png)
